molecular formula C18H17NO4 B2878873 3-(4-Methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid CAS No. 442858-64-2

3-(4-Methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid

Cat. No. B2878873
CAS RN: 442858-64-2
M. Wt: 311.337
InChI Key: BXYDRXXLNSREMP-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C18H17NO4 and its molecular weight is 311.337. The purity is usually 95%.
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Scientific Research Applications

Crystalline Properties and Synthesis

Compounds related to 3-(4-Methoxyphenyl)-2-methyl-1-oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylic acid have been investigated for their crystalline properties and as starting materials for synthesizing a wide range of tetrahydroisoquinoline compounds. For instance, (3-Methoxy­phenyl)­acetic acid, a starting material for such syntheses, exhibits dimer formation in its crystalline state, facilitated by O—H⋯O hydrogen bonds (Choudhury & Row, 2002).

Catalytic Synthesis and Asymmetric Routes

Research has also focused on catalytic and asymmetric synthesis methods for tetrahydroisoquinoline alkaloids, highlighting the importance of these compounds in medicinal chemistry. A study presented a catalytic asymmetric synthesis route for a common amino acid component in the biosynthesis of tetrahydroisoquinoline alkaloids, employing chiral phase transfer alkylation (Tanifuji et al., 2016).

Pharmacological Applications

Tetrahydroisoquinoline derivatives have been explored for various pharmacological applications, including cytotoxic activity against cancer cell lines. Synthesis and evaluation of novel quinolone and quinoline-2-carboxylic acid derivatives demonstrated potent antagonistic activity against 5HT1B receptors, suggesting therapeutic potential in neurological disorders (Horchler et al., 2007).

Fluorescent Labeling and Biomedical Analysis

Another area of interest is the development of novel fluorophores for biomedical analysis. For example, 6-methoxy-4-quinolone has been identified as a novel fluorophore with strong fluorescence in a wide pH range of aqueous media, showcasing its utility as a fluorescent labeling reagent (Hirano et al., 2004).

Synthesis and Biological Activity

Research on tetrahydroisoquinoline derivatives also includes the synthesis of compounds with significant biological activity. For instance, the synthesis and cytotoxic evaluation of certain 4-anilino-2-phenylquinoline derivatives revealed compounds with notable cytotoxicity against cancer cells, highlighting the therapeutic potential of these derivatives in oncology (Zhao et al., 2005).

properties

IUPAC Name

3-(4-methoxyphenyl)-2-methyl-1-oxo-3,4-dihydroisoquinoline-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4/c1-19-16(11-7-9-12(23-2)10-8-11)15(18(21)22)13-5-3-4-6-14(13)17(19)20/h3-10,15-16H,1-2H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BXYDRXXLNSREMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(C2=CC=CC=C2C1=O)C(=O)O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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